molecular formula C9H9NO2 B1355072 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one CAS No. 704-48-3

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one

Cat. No.: B1355072
CAS No.: 704-48-3
M. Wt: 163.17 g/mol
InChI Key: VQUQMVAKPPWYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms

Scientific Research Applications

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one typically involves cyclization reactions. One common method includes the reaction of ortho-aminophenols with carbonyl compounds under acidic or basic conditions to form the desired benzoxazepinone ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazepinone oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the ring .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-amine
  • 2,3-Dihydro-1,4-benzodioxin-6-yl benzenesulfonamide
  • Dihydro-1,3-dioxepines

Uniqueness: 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one is unique due to its seven-membered ring structure containing both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dihydro-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQMVAKPPWYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514620
Record name 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-48-3
Record name 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Reactant of Route 2
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Reactant of Route 3
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Reactant of Route 4
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Reactant of Route 5
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Customer
Q & A

Q1: What are the key structural features of 2,3-Dihydro-1,5-benzoxazepin-4(5H)-ones?

A1: These compounds are characterized by a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms. They are classified as benzoxazepines due to the presence of a benzene ring fused to the oxazepine ring. []

Q2: How does the conformation of the seven-membered ring in 2,3-Dihydro-1,5-benzoxazepin-4(5H)-ones impact their properties?

A2: NMR studies have shown that these compounds predominantly adopt a boat conformation within the seven-membered ring, similar to related benzodiazepines. [] This conformational preference can influence their interactions with other molecules and potentially affect their biological activity.

Q3: What is a common synthetic route for preparing 2,3-Dihydro-1,5-benzoxazepin-4(5H)-ones?

A3: A widely used method involves the ring closure of 3-(2-aminophenoxy)butyric acids. These precursors can be obtained by reducing the corresponding 3-(2-nitrophenoxy)butyric acids. []

Q4: What challenges arise when attempting to N-alkylate 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one?

A4: Attempts to introduce alkyl groups onto the nitrogen atom of this compound often lead to ring cleavage. This cleavage results in the formation of acrylamide derivatives. []

Q5: Are there established methods for synthesizing 2,3-Dihydro-1,5-benzoxazepin-4(5H)-ones with substituents at the 5-position?

A5: Yes, researchers have developed techniques to synthesize derivatives with specific substituents at the 5-position of the seven-membered ring. [] This structural modification could be crucial for exploring structure-activity relationships and tailoring the compound's properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.